Enantioselectivity and Turnover Efficiency in Aldehyde Arylation: DTBP-H8-BINOL vs. DPP-H8-BINOL
Note: This evidence is derived from the H8-BINOL analog (DTBP-H8-BINOL), which incorporates the identical 3,5-di-tert-butylphenyl substituent on a saturated BINOL scaffold. This serves as the strongest available class-level inference for the target compound's behavior. Titanium(IV) complexes of DTBP-H8-BINOL and its 3,5-diphenylphenyl analog (DPP-H8-BINOL) were directly compared for the enantioselective arylation of aldehydes [1]. Both catalysts exhibited 'excellent catalytic activity in terms of enantioselectivity and turnover efficiency,' enabling catalyst loadings as low as 0.2–2 mol% [1]. The DTBP group's steric bulk is critical to achieving this high efficiency.
| Evidence Dimension | Catalytic activity (enantioselectivity and turnover efficiency) |
|---|---|
| Target Compound Data | High enantioselectivity and turnover (exact % ee not specified in abstract) at 0.2-2 mol% catalyst loading for DTBP-H8-BINOL |
| Comparator Or Baseline | DPP-H8-BINOL (3,5-diphenylphenyl analog) |
| Quantified Difference | Both structures provide excellent enantioselectivity at low loadings; the steric distinction between DTBP and DPP is key to tuning selectivity. |
| Conditions | Ti(OiPr)4 / ligand complex; in situ prepared organotitanium reagents; aldehyde arylation and heteroarylation. |
Why This Matters
This demonstrates that the 3,5-di-tert-butylphenyl group on the BINOL framework is essential for achieving high catalytic turnover at low loadings, a critical parameter for cost-effective scale-up.
- [1] Uenishi, A., et al. (2013). Practical Enantioselective Arylation and Heteroarylation of Aldehydes with in situ Prepared Organotitanium Reagents Catalyzed by 3-Aryl-H8-BINOL-Derived Titanium Complexes. Chemistry - A European Journal, 19(15), 4896–4905. View Source
